molecular formula C10H20ClNO2 B098459 (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride CAS No. 17193-39-4

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride

Cat. No.: B098459
CAS No.: 17193-39-4
M. Wt: 221.72 g/mol
InChI Key: YLESODBCBYZUCT-FVGYRXGTSA-N
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Description

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives. It is a white to off-white solid with a molecular formula of C10H20ClNO2 and a molecular weight of 221.73 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride, also known as H-CHA-OME HCL, is primarily used in the synthesis of renin inhibitors . Renin is an enzyme that plays a crucial role in the renin-angiotensin system (RAS), which regulates blood pressure and fluid balance in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride typically involves the esterification of (S)-2-amino-3-cyclohexylpropanoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as an ergogenic supplement.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-amino-3-cyclohexylpropanoic acid
  • (S)-Methyl 2-amino-3-phenylpropanoate hydrochloride
  • (S)-Methyl 2-amino-3-methylbutanoate hydrochloride

Uniqueness

(S)-Methyl 2-amino-3-cyclohexylpropanoate hydrochloride is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

methyl (2S)-2-amino-3-cyclohexylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLESODBCBYZUCT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17193-39-4
Record name methyl (2S)-2-amino-3-cyclohexylpropanoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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